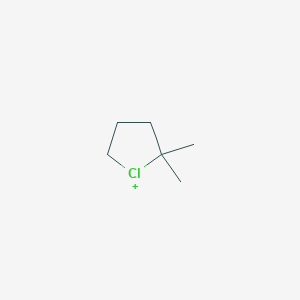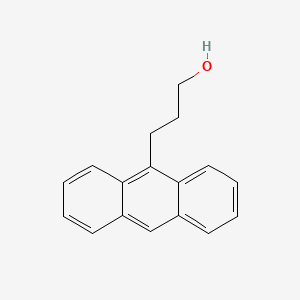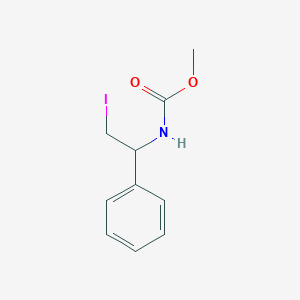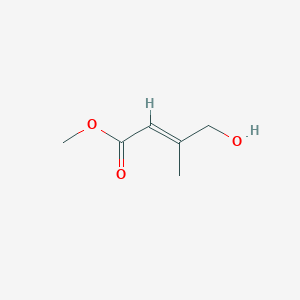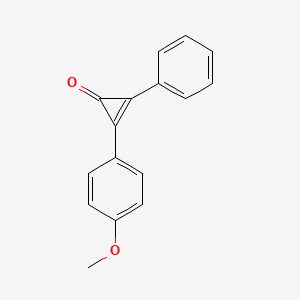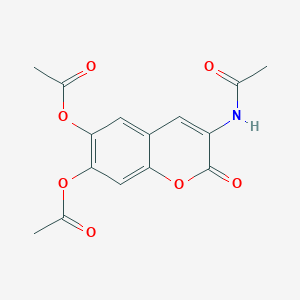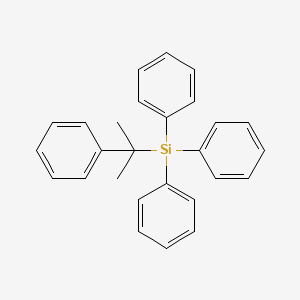
Triphenyl(2-phenylpropan-2-yl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triphenyl(2-phenylpropan-2-yl)silane is an organosilicon compound with the molecular formula C27H26Si It is characterized by a silicon atom bonded to three phenyl groups and one 2-phenylpropan-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(2-phenylpropan-2-yl)silane typically involves the reaction of phenylmagnesium bromide with silicon tetrachloride, followed by the addition of 2-phenylpropan-2-yl chloride. The reaction is carried out in an inert atmosphere, often using tetrahydrofuran (THF) as a solvent. The reaction conditions include maintaining a low temperature to control the reactivity of the intermediates and ensure a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to optimize yield and reduce production costs .
化学反应分析
Types of Reactions
Triphenyl(2-phenylpropan-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The phenyl groups in this compound can be substituted with other functional groups using appropriate reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various organometallic reagents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include silanol derivatives, silane derivatives, and substituted organosilicon compounds. These products have various applications in chemical synthesis and industrial processes .
科学研究应用
Triphenyl(2-phenylpropan-2-yl)silane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also used in the synthesis of complex organosilicon compounds.
Biology: The compound is studied for its potential use in biological systems, including as a component in drug delivery systems and as a probe for studying biological interactions.
Medicine: Research is ongoing into the potential therapeutic applications of this compound, including its use in the development of new pharmaceuticals.
Industry: The compound is used in the production of high-performance materials, including coatings, adhesives, and sealants.
作用机制
The mechanism of action of Triphenyl(2-phenylpropan-2-yl)silane involves its interaction with molecular targets through its silicon atom and phenyl groups. The compound can form stable complexes with various substrates, facilitating chemical reactions. The pathways involved in its action include the formation of intermediate complexes and the transfer of functional groups to the target molecules .
相似化合物的比较
Similar Compounds
Similar compounds to Triphenyl(2-phenylpropan-2-yl)silane include:
Phenylsilane: A simpler organosilicon compound with a single phenyl group attached to silicon.
Triphenylsilane: Similar to this compound but lacks the 2-phenylpropan-2-yl group.
Allylsilane: Contains an allyl group attached to silicon, used in different synthetic applications.
Uniqueness
This compound is unique due to the presence of the 2-phenylpropan-2-yl group, which imparts distinct chemical properties and reactivity compared to other organosilicon compounds. This structural feature allows for specific interactions and applications that are not possible with simpler silanes .
属性
CAS 编号 |
18870-36-5 |
|---|---|
分子式 |
C27H26Si |
分子量 |
378.6 g/mol |
IUPAC 名称 |
triphenyl(2-phenylpropan-2-yl)silane |
InChI |
InChI=1S/C27H26Si/c1-27(2,23-15-7-3-8-16-23)28(24-17-9-4-10-18-24,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,1-2H3 |
InChI 键 |
JQKMATRAHPVREU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=CC=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



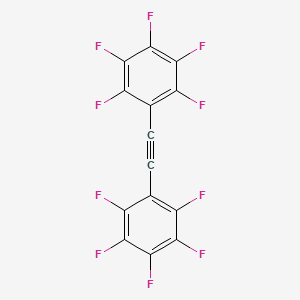
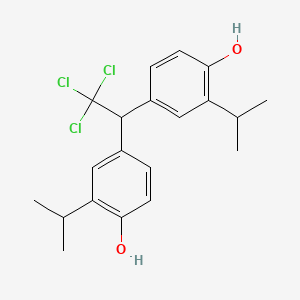
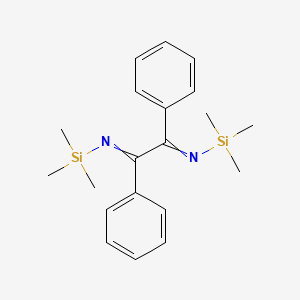
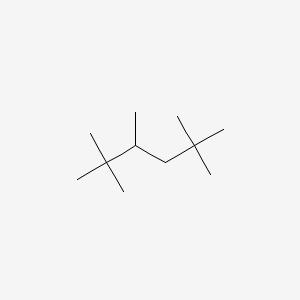

![[3-(4-Chlorophenyl)-1-phenylpropyl] acetate](/img/structure/B14715675.png)
